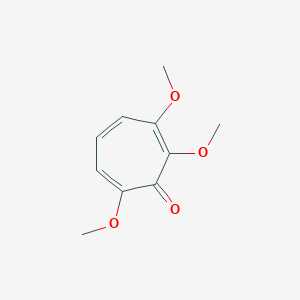
2,4,6-Cycloheptatrien-1-one, 2,3,7-trimethoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6-Cycloheptatrien-1-one, 2,3,7-trimethoxy- is an organic compound that belongs to the class of non-benzenoid aromatic compounds. It consists of a seven-membered carbon ring with three conjugated alkene groups and a ketone group. This compound is a derivative of tropone, which is known for its unique aromatic properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Cycloheptatrien-1-one, 2,3,7-trimethoxy- can be achieved through several methods. One common method involves the oxidation of cycloheptatriene using selenium dioxide. Another method includes the indirect synthesis from tropinone by a Hofmann elimination followed by bromination .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation reactions using selenium dioxide or other oxidizing agents. The reaction conditions are carefully controlled to ensure high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2,4,6-Cycloheptatrien-1-one, 2,3,7-trimethoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the methoxy groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Selenium dioxide is commonly used as an oxidizing agent.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated or halogenated versions, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
2,4,6-Cycloheptatrien-1-one, 2,3,7-trimethoxy- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic properties.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
Wirkmechanismus
The mechanism of action of 2,4,6-Cycloheptatrien-1-one, 2,3,7-trimethoxy- involves its interaction with molecular targets through its aromatic ring and functional groups. The compound can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The specific pathways and targets depend on the context of its use and the nature of the reactions it undergoes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tropone: The parent compound with a similar structure but without the methoxy groups.
Tropolone: A derivative with an additional hydroxyl group.
β-Thujaplicin:
Uniqueness
These groups can participate in various substitution reactions, making the compound versatile for synthetic and industrial purposes .
Eigenschaften
CAS-Nummer |
103323-14-4 |
|---|---|
Molekularformel |
C10H12O4 |
Molekulargewicht |
196.20 g/mol |
IUPAC-Name |
2,3,7-trimethoxycyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C10H12O4/c1-12-7-5-4-6-8(13-2)10(14-3)9(7)11/h4-6H,1-3H3 |
InChI-Schlüssel |
SHXBVUNQQKGHPO-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=O)C(=CC=C1)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


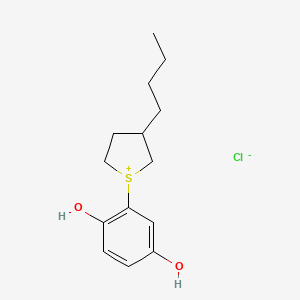
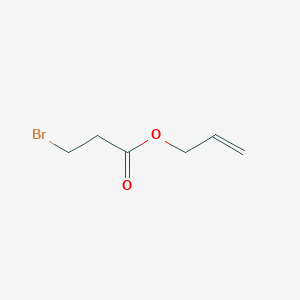
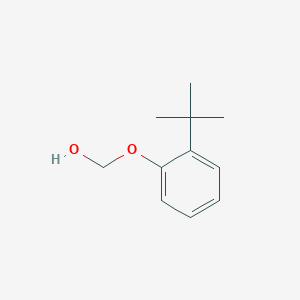
![5-Chloro-8-[(1,3-dioxolan-2-yl)methoxy]quinoline](/img/structure/B14341886.png)
![9-[(3-Methyl-2-oxobut-3-en-1-yl)oxy]-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14341893.png)

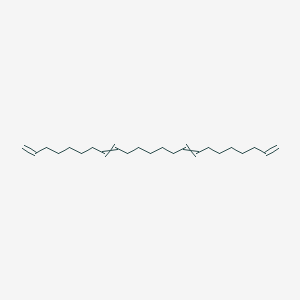
![(3E)-5,5,5-trichloro-3-[hydroxy(phenyl)methylidene]-4-iminopentan-2-one](/img/structure/B14341902.png)
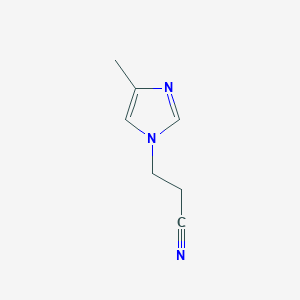
![Benzene, 1-[(1E)-2-nitro-1-propenyl]-4-(phenylmethoxy)-](/img/structure/B14341907.png)
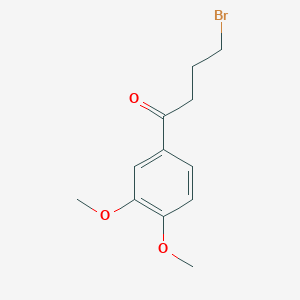
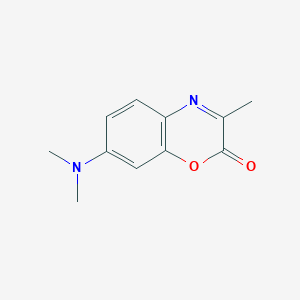

![1,2-Benzenediol, 4,6-bis(1,1-dimethylethyl)-3-[(2-hydroxyethyl)thio]-](/img/structure/B14341929.png)
